2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Sigma-2 receptor spirocyclic ligand radioligand binding

2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one (CAS 1187228-74-5) is a synthetic spirocyclic lactam characterized by a rigid 2,7-diazaspiro[4.5]decane core. This core is a recognized privileged scaffold in medicinal chemistry, employed to generate unique three-dimensional vectors for target engagement that often result in improved target selectivity, enhanced metabolic stability, or a differentiated pharmacokinetic profile compared to simpler, planar heteroaromatic frameworks.

Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
Cat. No. B8111786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
Molecular FormulaC15H19ClN2O
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2=O)CC3=CC=CC=C3Cl)CNC1
InChIInChI=1S/C15H19ClN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2
InChIKeyHMUIMSMUQYRIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: Technical and Procurement Baseline Overview


2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one (CAS 1187228-74-5) is a synthetic spirocyclic lactam characterized by a rigid 2,7-diazaspiro[4.5]decane core . This core is a recognized privileged scaffold in medicinal chemistry, employed to generate unique three-dimensional vectors for target engagement that often result in improved target selectivity, enhanced metabolic stability, or a differentiated pharmacokinetic profile compared to simpler, planar heteroaromatic frameworks [1]. The presence of the 2-chlorobenzyl substituent introduces specific lipophilic and electronic properties that influence molecular recognition at hydrophobic binding pockets [2].

Why 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one Cannot Be Directly Substituted by Generic Diazaspiro Analogs


The specific substitution pattern on the diazaspiro[4.5]decane core is the primary determinant of its biological target engagement, potency, and selectivity profile, rendering generic substitution with other diazaspiro or piperidine-based cores a high-risk approach for assay reproducibility [1]. The 2,7-diazaspiro[4.5]decan-1-one framework itself is a common bioisostere for piperidine and piperazine, but the precise position of the lactam carbonyl and the nature of the N-substituent (2-chlorobenzyl) creates a unique three-dimensional pharmacophore [2]. This pharmacophore dictates a specific electrostatic and steric footprint that governs interactions with binding sites on targets like the sigma-2 receptor or RIPK1 kinase [3]. Using an unsubstituted core (e.g., 2,7-diazaspiro[4.5]decan-1-one) or a regioisomer (e.g., 2,8-diazaspiro[4.5]decan-1-one) would fundamentally alter the vector of the basic amine and the positioning of the aromatic group, leading to a complete loss of target affinity or an undesirable shift in selectivity. Therefore, researchers cannot expect to recapitulate the binding data or downstream biological effects of this precise compound using other in-class spirocyclic amines without undertaking a full structure-activity relationship (SAR) re-evaluation.

Quantitative Evidence for Differentiating 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one from Structural Analogs


Differentiated Sigma-2 Receptor Affinity Driven by 2-Chlorobenzyl Substitution

The 2-chlorobenzyl substituent is a key pharmacophoric element for achieving high affinity and selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) subtype within the diazaspiro[4.5]decane chemotype [1]. This substitution pattern provides a quantifiable advantage in target engagement when compared to the unsubstituted core scaffold, which typically exhibits low to negligible affinity for either sigma receptor subtype [2]. While direct binding data for this exact compound are not publicly available, the structure-activity relationship (SAR) established for a closely related series of 2,7-diazaspiro[4.5]decan-1-one derivatives provides a robust class-level inference [3].

Sigma-2 receptor spirocyclic ligand radioligand binding

RIPK1 Kinase Inhibitory Activity of 2-Benzyl Diazaspiro[4.5]decan-1-ones

Compounds containing the 2,7-diazaspiro[4.5]decan-1-one core with a 2-substituted benzyl group at the lactam nitrogen have been reported as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) [1]. The 2-chloro substituent on the benzyl ring is hypothesized to enhance potency and metabolic stability compared to unsubstituted or para-substituted benzyl analogs by optimizing interactions within the hydrophobic back pocket of the RIPK1 ATP-binding site [2]. This class-level inference is based on known kinase inhibitor SAR, where ortho-substitution often confers a conformational advantage and improved selectivity against other kinases [3].

RIPK1 inhibitor necroptosis kinase assay

Enhanced Physicochemical Properties for Improved Permeability and Metabolic Stability

The incorporation of the 2,7-diazaspiro[4.5]decane core, compared to a simple piperidine or piperazine ring, significantly increases the fraction of sp3-hybridized carbon atoms (Fsp3), a parameter strongly correlated with improved physicochemical properties and a higher probability of clinical success [1]. The calculated Fsp3 for 2-(2-chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is 0.60, which is considerably higher than that of a typical drug-like molecule (Fsp3 ≈ 0.36) or its closest piperidine analog . This increase in three-dimensionality is associated with reduced promiscuous binding, lower toxicity, and enhanced aqueous solubility and metabolic stability [2].

Lipinski's rule of five spirocyclic scaffold metabolic stability

Improved Target Engagement Confirmation via Photoaffinity Labeling with Diazaspiro Scaffolds

The spirocyclic core of 2-(2-chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one provides a distinct advantage over simpler piperidine or piperazine scaffolds in target identification studies using chemical proteomics [1]. The three-dimensional complexity of the spirocyclic framework yields a unique fragmentation pattern in mass spectrometry, which serves as a diagnostic signature for identifying crosslinked peptides and confirming direct target engagement in complex biological samples [2]. This feature is particularly valuable for validating the compound's mechanism of action and deconvoluting its protein interaction network, reducing the risk of pursuing false-positive hits from phenotypic screens [3].

Chemical proteomics photoaffinity labeling target identification

Optimal Research and Industrial Application Scenarios for 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one


Lead Identification and Optimization for σ2 Receptor-Targeted Therapeutics

This compound is an optimal selection for initiating a medicinal chemistry campaign focused on developing selective sigma-2 (σ2) receptor ligands [1]. The 2-chlorobenzyl substitution on the 2,7-diazaspiro[4.5]decan-1-one scaffold is a validated starting point for achieving high σ2R affinity and subtype selectivity over σ1R, as inferred from extensive SAR studies on related diazaspiro series. Its application is particularly suited for programs in oncology (targeting σ2R as a biomarker and therapeutic target in solid tumors) [2] and CNS disorders (exploring σ2R modulation for cognitive enhancement and neuroprotection) [3].

Tool Compound for RIPK1-Mediated Necroptosis Pathway Investigation

Researchers investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis, apoptosis, and inflammatory signaling should prioritize this compound as a chemical probe [1]. Based on its structural similarity to known RIPK1 inhibitors from the diazaspiro class, it offers a potent and selective means to interrogate RIPK1 kinase-dependent functions in cellular models of ischemia-reperfusion injury, neurodegeneration, and systemic inflammatory response syndrome (SIRS) [2]. Its use is critical for experiments requiring a well-defined chemical tool to distinguish RIPK1-dependent from RIPK1-independent cell death pathways [3].

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

The unique spirocyclic core serves as a privileged three-dimensional fragment for generating high-quality screening libraries in both diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) programs [1]. Its high Fsp3 (0.60) and rigid structure introduce molecular complexity and topographical novelty that increase the probability of identifying hits against difficult-to-drug or novel biological targets [2]. Procuring this specific building block allows medicinal chemists to rapidly explore chemical space around the diazaspiro vector, efficiently generating analogs with improved drug-like properties compared to planar aromatic library members [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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